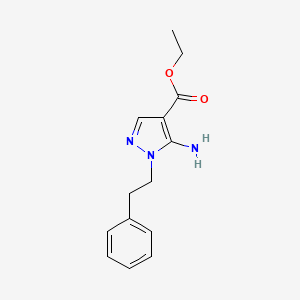
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate
概要
説明
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its role as a heterocyclic building block, which makes it valuable in various scientific applications .
準備方法
The synthesis of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate typically involves the reaction of ethyl 4-chloroacetoacetate with phenethylhydrazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反応の分析
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate undergoes various chemical reactions, including:
科学的研究の応用
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate can be compared with similar compounds such as Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate . While both compounds share a pyrazole core, the presence of the phenethyl group in this compound provides unique properties, such as increased hydrophobicity and potential for specific receptor interactions . Other similar compounds include various substituted pyrazoles, which differ in their functional groups and biological activities .
生物活性
Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing on recent research findings.
Chemical Structure
This compound has the following molecular structure:
- Molecular Formula : CHNO
- CAS Number : 1416346-62-7
Synthesis
The synthesis of this compound typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds, followed by esterification. The reaction conditions can vary, but common solvents include ethanol or methanol under reflux conditions.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study reported that related compounds showed potent antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast) cells. The IC values for these compounds were notably low, indicating strong inhibitory effects on cell growth and proliferation .
| Cell Line | IC (μM) |
|---|---|
| HeLa | 0.737 ± 0.05 |
| HT-29 | 1.194 ± 0.02 |
| A549 | Not specified |
| MDA-MB-231 | Not specified |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration and colony formation. Specifically, it has been shown to significantly reduce mitochondrial membrane potential in a dose-dependent manner, leading to early apoptosis in treated cells .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Compounds derived from pyrazole scaffolds often exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary data suggest that derivatives can inhibit COX activity more effectively than standard anti-inflammatory drugs like celecoxib .
Case Studies
A notable case study involved the evaluation of various pyrazole derivatives for their anti-inflammatory and analgesic properties in murine models. The results indicated that certain derivatives not only reduced inflammation but also exhibited a favorable safety profile compared to existing therapies .
特性
IUPAC Name |
ethyl 5-amino-1-(2-phenylethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)12-10-16-17(13(12)15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQNKPOAHSWRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699955 | |
| Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252903-25-6 | |
| Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















